sodium;4-acetylbenzenesulfonate
Description
Contextualization as a Research Target and Chemical Intermediate
Sodium 4-acetylbenzenesulfonate (B8370360) has emerged as a specific target of research due to the versatile chemical properties endowed by its functional groups. The presence of the acetyl group allows for a range of chemical transformations, including acylation and substitution reactions, while the sulfonate group enhances its water solubility and stability. nih.gov This dual functionality makes it an attractive molecule for synthetic chemists exploring new reaction pathways and molecular architectures.
Its primary role in the chemical industry is as a crucial intermediate. nih.gov Chemical intermediates are compounds that are not the final product but are essential for the synthesis of more complex molecules. Sodium 4-acetylbenzenesulfonate serves this purpose in the production of various organic compounds, including pharmaceuticals and dyes. nih.gov Its reactivity allows it to be readily converted into other molecules, forming a key step in multi-step synthetic processes. For instance, it can be used to introduce the acetylbenzenesulfonate moiety into a larger molecule, which can then be further modified to achieve the desired final product.
Foundational Role as a Synthetic Building Block in Academic and Industrial Chemistry
Beyond its role as a transient intermediate, sodium 4-acetylbenzenesulfonate is fundamentally a synthetic building block. This term refers to a relatively simple molecule that can be used to construct more complex molecular structures. The compound's benzene (B151609) ring, substituted with both an electron-withdrawing acetyl group and a strongly electron-withdrawing sulfonate group, offers specific sites for chemical reactions.
In academic research, this building block is utilized to explore new synthetic methodologies and to create novel compounds with potentially interesting properties. For example, the acetyl group can undergo condensation reactions, while the aromatic ring can be subject to further substitution, allowing for the systematic construction of a diverse range of molecules.
Industrially, its application as a building block is evident in the synthesis of azo dyes. unb.cacuhk.edu.hk Azo dyes, characterized by the -N=N- linkage, are a major class of synthetic colorants. The benzenesulfonate (B1194179) part of the molecule can be diazotized and then coupled with other aromatic compounds to form these colorful substances. The sulfonate group, in particular, often imparts water solubility to the final dye, a critical property for their application in the textile industry.
Overview of Advanced Academic and Industrial Research Domains
The unique properties of sodium 4-acetylbenzenesulfonate have led to its use in advanced research areas, most notably in the development of functional materials. A significant application lies in the synthesis of near-infrared (NIR) and short-wave infrared (SWIR) fluorescent compounds. capitalresin.com These specialized dyes are the subject of intense research for their potential applications in biomedical imaging and detection. nih.govnih.gov NIR and SWIR light can penetrate biological tissues more deeply than visible light, making fluorescent probes that operate in this region highly valuable for in vivo imaging and diagnostics. Sodium 4-acetylbenzenesulfonate serves as a key precursor in the construction of the complex molecular scaffolds required for these advanced fluorescent dyes.
Structure
2D Structure
Properties
IUPAC Name |
sodium;4-acetylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4S.Na/c1-6(9)7-2-4-8(5-3-7)13(10,11)12;/h2-5H,1H3,(H,10,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWCULQGLSPCMQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Direct and Indirect Synthetic Pathways for Sodium 4-Acetylbenzenesulfonate (B8370360)
The synthesis of sodium 4-acetylbenzenesulfonate can be achieved through various pathways, primarily involving the sulfonation of an acetyl-substituted aromatic ring or the modification of a pre-existing benzenesulfonic acid derivative.
Synthetic Routes via Sulfonic Acid Precursors
One common approach to synthesizing sodium 4-acetylbenzenesulfonate involves the use of a sulfonic acid precursor. A notable method is the oxidation of 4-acetylphenol to yield the target compound. cymitquimica.com Another route starts from ethylbenzene-4-sulphonic acid sodium salt, which can be transformed into sodium 4-acetylbenzenesulfonate, albeit with a reported yield of 6.1%. lookchem.com
The direct sulfonation of acetophenone (B1666503) is also a viable, though potentially complex, pathway. This method requires careful control of reaction conditions to ensure the desired para-substitution and to avoid polysulfonation or other side reactions. The acetyl group is a meta-directing deactivator, which can make direct sulfonation challenging.
Role as a Key Starting Material in Complex Organic Scaffolds
Sodium 4-acetylbenzenesulfonate serves as a crucial starting material in the construction of more complex organic molecules, particularly heterocyclic systems.
Condensation Reactions in Pyrylium (B1242799) Salt Synthesis
Pyrylium salts are important intermediates in organic synthesis, convertible to a variety of other compounds, including pyridines, pyridinium (B92312) salts, and various benzene (B151609) derivatives. google.comorientjchem.org The synthesis of pyrylium salts often involves the acid-catalyzed condensation of two equivalents of a ketone with one equivalent of an aldehyde or a derivative.
While direct literature detailing the use of sodium 4-acetylbenzenesulfonate in pyrylium salt synthesis is not prevalent, its structural analogue, acetophenone, is a common precursor. For instance, 2,4,6-triarylpyrylium salts can be synthesized by treating benzaldehyde (B42025) with two equivalents of acetophenone in the presence of a catalyst like BF₃·OEt₂ in a one-pot reaction. nih.gov Another approach involves the initial formation of a 1,5-diketone from benzaldehyde and acetophenone, followed by a ring-closing reaction. nih.gov Given these established methods, sodium 4-acetylbenzenesulfonate could theoretically be employed in similar condensation reactions to introduce a sulfonate group into the resulting pyrylium salt structure.
A general procedure for pyrylium salt synthesis involves heating a substituted acetophenone and acetic anhydride (B1165640) with boron trifluoride etherate. researchgate.net The resulting pyrylium salt can then undergo further reactions.
| Reactants | Reagents | Conditions | Product |
| Substituted Acetophenone, Acetic Anhydride | Boron Trifluoride Etherate | Heat to 135°C for 4 hours | Pyrylium Boron Tetrafluoride Salt |
| Pyrylium Salt, Indole-3-carboxaldehyde | Methanol (B129727) | Room temperature, overnight | Substituted Pyridinium Salt |
| Pyrylium Salt, Aldehyde | Methanol | Reflux for 4 hours | Substituted Pyridinium Salt |
Table 1: General Synthetic Schemes Involving Pyrylium Salts
Utilization in Polypyridinium Ring System Formation
The transformation of pyrylium salts into pyridinium salts is a key step in the formation of polypyridinium ring systems. This is typically achieved through condensation reactions with primary amines. nih.gov The resulting pyridinium salts can be further elaborated through reactions like the Suzuki coupling to create complex, multi-topic ligands. nih.gov The presence of the sulfonate group from sodium 4-acetylbenzenesulfonate would impart unique solubility and electronic properties to these polypyridinium structures.
Derivatization Strategies and Functional Group Interconversions
The functional groups of sodium 4-acetylbenzenesulfonate, the acetyl and the sulfonate moieties, allow for a range of derivatization strategies.
Preparation of Acetylbenzenesulfonate Esters and Analogues
The sulfonic acid group of sodium 4-acetylbenzenesulfonate can be converted into its corresponding esters. The formation of sulfonate esters typically requires the conversion of the sulfonic acid to a more reactive species, such as a sulfonyl chloride, which is then reacted with an alcohol. google.com However, direct esterification of sulfonic acids can be achieved under specific conditions, often requiring high concentrations of both the sulfonic acid and the alcohol with minimal water present. enovatia.com
The preparation of benzenesulfonate (B1194179) esters can also be accomplished by reacting a hydroxybenzenesulfonic acid salt with an appropriate acid chloride in the presence of a phase transfer catalyst. google.com This method could be adapted to synthesize esters from a hydroxylated precursor of sodium 4-acetylbenzenesulfonate.
General methods for esterification of carboxylic acids, which share some mechanistic principles, involve heating the carboxylic acid with an alcohol in the presence of an acid catalyst like concentrated sulfuric acid. chemguide.co.uk For more reactive starting materials, acyl chlorides or acid anhydrides can be used. chemguide.co.uk While directly analogous methods for sulfonic acids are less common for simple laboratory preparations, industrial processes have been developed. google.com
| Starting Material | Reagent | Product |
| 4-Hydroxybenzenesulfonic acid, sodium salt, dihydrate | Nonanoyloxyacetyl chloride | 4-(Nonanoyloxyacetoxy)benzenesulfonic acid, sodium salt |
| 2-Acrylamido-2-methylpropanesulfonic acid | Dimethyl sulfate-dimethylformamide reaction product | Methyl 2-acrylamido-2-methylpropanesulfonate |
| p-Toluenesulfonic acid | Dimethyl sulfate-dimethylformamide reaction product | Methyl-p-toluenesulfonate |
Table 2: Examples of Sulfonate Ester Synthesis
Catalysis and Reaction Mechanisms
Oxidative Catalysis
Oxidative catalysis represents a key pathway for the synthesis of sodium;4-acetylbenzenesulfonate (B8370360). These methods involve the selective oxidation of specific functional groups on precursor molecules, facilitated by sophisticated catalyst systems.
A significant route to sodium;4-acetylbenzenesulfonate involves the aerobic, Wacker-type oxidation of water-soluble aromatic olefins, such as p-styrenesulfonate (StyreneS). researchgate.net This process converts the vinyl group of the styrene (B11656) derivative into a methyl ketone group, yielding the desired acetophenonesulfonate with high selectivity, often approaching 100%. researchgate.netnih.gov The reaction typically requires both molecular oxygen and a driving agent like formic acid to proceed. nih.gov
The oxidation process is mechanistically driven by formate (B1220265). researchgate.netnih.gov The reaction initiates with the dehydrogenation of formate by the catalyst, which generates a crucial Iridium(III)-hydride (Ir-H) intermediate. researchgate.net This Ir-H species is responsible for activating the terminal aromatic olefin. A key factor promoting this activation in an aqueous medium is a hydrophobic interaction between the Ir-H intermediate and the aromatic ring of the substrate. researchgate.netnih.gov This interaction facilitates the formation of an Ir-alkyl species, a pivotal step in the catalytic cycle. researchgate.net The necessity of formic acid is demonstrated by the lack of product formation in its absence. nih.gov
This mechanism differs from the classical Wacker process, which typically uses a palladium catalyst to oxidize olefins, with water serving as the oxygen atom source. researchgate.net In peroxide-mediated Wacker-type oxidations, the oxygen atom is incorporated from the terminal oxidant, such as molecular oxygen or a peroxide. researchgate.net The iridium-copper catalyzed system discussed here utilizes molecular oxygen as the terminal oxidant in a process promoted by formate. nih.gov The mechanism involves the formation of an Ir-alkyl intermediate followed by reaction with O₂, distinguishing it from pathways that might involve direct oxymetallation. researchgate.netresearchgate.net
Table 1: Catalyst System for Aerobic Oxidation of p-Styrenesulfonate (StyreneS)
| Catalyst Component | Function | Key Role in Mechanism |
| Iridium(III) center | Organometallic activation site | Generates Ir-H intermediate from formate; activates olefin to form Ir-alkyl species. researchgate.netnih.gov |
| Copper(II) center | Electronic modulating site | Promotes reaction of the Ir-alkyl species with dioxygen. researchgate.netnih.gov |
| Formate | Driving agent | Undergoes dehydrogenation to form the reactive Ir-H intermediate. researchgate.net |
| Dioxygen (O₂) | Terminal oxidant | Reacts with the Ir-alkyl intermediate to form the ketone product. researchgate.net |
An alternative synthetic approach involves the direct and selective oxidation of a C-H bond at the benzylic position of an ethylbenzene (B125841) precursor. This strategy bypasses the need for a pre-existing olefin functional group.
Iridium(III) chloride has been shown to catalyze the oxidation of ethylbenzene to acetophenone (B1666503) using cerium(IV) as the oxidant in an aqueous acidic medium. researchgate.net This demonstrates the capability of Ir(III) complexes to mediate the selective oxidation of the benzylic C-H bond of an ethylbenzene framework. The reaction proceeds via the formation of a complex between the oxidant and the organic substrate. researchgate.net While this specific example uses ethylbenzene, the principle applies to its sulfonated analog, sodium 4-ethylbenzenesulfonate (B229782). Research on other metal catalysts, such as Fe(IV)-oxo complexes, confirms that sodium 4-ethylbenzenesulfonate can undergo oxidation via a hydrogen atom transfer (HAT) mechanism at the benzylic position to yield acetophenonesulfonate. This underscores the reactivity of the ethyl group's C-H bonds toward selective oxidation for the synthesis of the target compound.
Baeyer-Villiger Oxidation of 4-Acetylbenzenesulfonate
Photosolvolytic Reactivity and Photochemical Transformations
The photochemistry of aromatic ketones and sulfonates is a rich field of study. While specific data on the photosolvolysis of this compound is limited, the behavior of related compounds provides a framework for understanding its potential photochemical transformations.
A study on the flash photolysis of a closely related compound, sodium 4-(methyl sulphonate)-benzophenone, in alcohol-water mixtures revealed the formation of an intermediate ketyl radical anion upon UV irradiation. rsc.org This species exhibits a characteristic absorption maximum and its recombination rate is dependent on the solvent composition and pH. rsc.org This suggests that this compound could undergo similar photoreduction of the ketone carbonyl group to form a radical anion intermediate.
The photolysis of aryl esters and sulfonates can proceed through different pathways, including the photo-Fries rearrangement and cleavage of the aryl-oxygen or aryl-sulfur bond. acs.org The photolysis of arylazo sulfonates, for example, can lead to either aryl radicals or aryl cations depending on the solvent, with water promoting the formation of the cation. acs.org Photochemical reactions of aryl sulfonium (B1226848) salts can also lead to C-H arylation through the generation of aryl radicals. nih.govnih.gov These examples highlight the potential for the sulfonate group in this compound to participate in photochemical reactions, possibly leading to desulfonation or rearrangement products. The presence of the acetyl group, a chromophore, would likely influence the excited state properties and subsequent reactivity.
Theoretical and Computational Investigations of Reaction Mechanisms
Computational chemistry provides a powerful lens for examining the intricate details of reaction mechanisms, including the structures of transition states and the energetics of different pathways.
Quantum chemical modeling, particularly using Density Functional Theory (DFT), has been extensively applied to understand the mechanisms of catalytic reactions involving aromatic compounds.
For the Baeyer-Villiger oxidation, DFT studies on substituted acetophenones have elucidated the influence of substituents on the reaction mechanism. researchgate.nettru.caresearchgate.net These studies have modeled the concerted, non-ionic mechanism involving the formation of a Criegee intermediate and have shown that the nature of the substituent can alter the rate-determining step. researchgate.nettru.ca Such models could be applied to this compound to predict the activation energies for the addition and migration steps, and to determine the preferred pathway (aryl vs. methyl migration) in the presence of the strongly electron-withdrawing sulfonate group.
In the realm of C-H activation, DFT calculations have been used to investigate the mechanisms of reactions catalyzed by various transition metals. nih.govnih.govnih.gov These studies can help to distinguish between different mechanistic proposals, such as oxidative addition, concerted metalation-deprotonation, and sigma-bond metathesis, by calculating the energies of the respective transition states. ethz.chrsc.org For this compound, computational modeling could predict the most favorable site for C-H activation on the aromatic ring and elucidate the role of the sulfonate and acetyl groups in directing the catalyst and influencing the reaction energetics.
Lack of Detailed Research Hinders Analysis of Substrate-Catalyst Interactions for this compound
General information suggests that this compound may participate in certain chemical transformations. For instance, it has been mentioned in connection with the dehydrogenation of methyl ketones and pyridinium (B92312) compounds, and in reactions with pyrylium (B1242799) salts, where the formation of a carbanion intermediate has been postulated. However, these mentions are not substantiated by in-depth mechanistic studies, kinetic data, or computational modeling that would be necessary to detail the substrate-catalyst interactions and transition states.
Research into analogous compounds, such as other para-substituted benzenesulfonates, indicates that the nature of the substituent group significantly influences the electronic properties and, consequently, the reactivity of the molecule. Electron-withdrawing groups, like the acetyl group in this compound, are known to affect the electron density of the benzene (B151609) ring and the sulfonate group. This, in theory, would play a crucial role in how the molecule interacts with a catalyst, whether as a substrate or as a ligand. For example, in reactions like nucleophilic aromatic substitution or metal-catalyzed cross-coupling, the electronic nature of the sulfonate can be a key determinant of the reaction pathway and the stability of transition states.
However, without specific studies on this compound, any discussion on its catalytic behavior remains speculative. The scientific community has yet to publish detailed investigations that would provide the necessary data for a comprehensive analysis of its role in catalysis. Such research would likely involve techniques like kinetic studies, isotopic labeling, and computational chemistry to map out reaction energy profiles, identify intermediates, and characterize transition state structures.
Due to the lack of this specific information, it is not possible to construct an article section with detailed research findings and data tables as requested.
Spectroscopic and Advanced Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a fundamental technique for the detailed characterization of sodium 4-acetylbenzenesulfonate (B8370360). It provides unparalleled information regarding the arrangement of atoms and the electronic properties of the molecule.
Proton (¹H) NMR spectroscopy is an indispensable tool for tracking the progress of reactions that involve sodium 4-acetylbenzenesulfonate and for measuring the quantity of the products formed. For example, in the iridium-catalyzed C-H oxidation of sodium 4-ethylbenzenesulfonate (B229782), ¹H NMR is used to monitor the clean oxidation to sodium 4-acetylbenzenesulfonate. The initial rates of formation of sodium 4-acetylbenzenesulfonate can be determined for kinetic analysis.
In other reactions, such as the palladium-catalyzed aerobic oxidative coupling with various substrates, ¹H NMR allows for the direct observation of the consumption of starting materials and the emergence of products. The yield of resulting derivatives, for instance, can be accurately determined by integrating the distinct signals of the protons in the ¹H NMR spectrum of the crude reaction mixture, often with the use of an internal standard. rsc.org The specific chemical shifts of the protons on the benzene (B151609) ring and the acetyl group allow for clear identification and quantification.
Table 1: Representative ¹H NMR Data for Sodium 4-acetylbenzenesulfonate This interactive table provides typical ¹H NMR spectral data.
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (ortho to SO₃⁻) | ~7.8 | d |
| Aromatic (ortho to COCH₃) | ~8.0 | d |
| Acetyl (-COCH₃) | ~2.6 | s |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
The stereochemistry of reaction products can also be definitively established using ¹H NMR. For instance, in the formation of trans-cinnamaldehyde derivatives, a large coupling constant (J), typically around 16 Hz, between the vinylic protons confirms the trans configuration.
Sulfur-33 (³³S) NMR spectroscopy, though less common due to the low natural abundance and quadrupolar nature of the ³³S nucleus, offers unique insights into the electronic environment of the sulfonate group. huji.ac.il The chemical shift of the ³³S nucleus is particularly sensitive to the electronic properties of substituents on the benzene ring. acs.orgacs.org
In studies of 4-substituted benzenesulfonates, the ³³S chemical shifts have been shown to be dependent on the electronic properties of the substituent. acs.org The electron-withdrawing acetyl group in the para position of sodium 4-acetylbenzenesulfonate influences the electron density around the sulfur atom. This results in a distinct ³³S chemical shift that, when compared to other substituted benzenesulfonates, provides a quantitative measure of the electronic impact of the acetyl group on the sulfonate moiety. acs.org This data is crucial for a deeper understanding of the electronic structure and the transmission of substituent effects through the aromatic system. acs.orgacs.org
Table 2: Comparative ³³S NMR Chemical Shifts for para-Substituted Sodium Benzenesulfonates This interactive table illustrates the effect of different para-substituents on the ³³S chemical shift.
| para-Substituent | ³³S Chemical Shift (δ, ppm) |
| OCH₃ | -12.3 |
| CH₃ | -11.9 |
| H | -11.6 |
| COCH₃ | -10.9 |
| NO₂ | -10.3 |
Note: Data is based on trends reported in the literature and referenced against a standard. acs.org
Mass Spectrometry Techniques
Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of sodium 4-acetylbenzenesulfonate and its various reaction products.
Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS) is a high-resolution technique ideal for analyzing polar and ionic compounds like sodium 4-acetylbenzenesulfonate. und.eduyoutube.com In negative ion mode, ESI-TOF-MS can detect the [M-Na]⁻ ion, which corresponds to the 4-acetylbenzenesulfonate anion. This method provides a highly accurate mass measurement, enabling the confirmation of the ion's elemental composition. und.edu For example, the high-resolution mass spectrum of a product from a Heck-type reaction involving sodium 4-acetylbenzenesulfonate would display the anticipated molecular ion peak, confirming the successful integration of the 4-acetylbenzenesulfonate group.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that separates complex mixtures and identifies the individual components. nih.govacs.orgnih.govcapes.gov.br This method is highly effective for the selective determination of aromatic sulfonates in various matrices. nih.govacs.org The liquid chromatography component separates compounds based on their properties, while the mass spectrometer provides mass-to-charge ratio data for each separated component. nih.gov This allows for the clear identification of reactants, products, and byproducts in a reaction mixture. nih.govacs.org For instance, in the synthesis of derivatives from sodium 4-acetylbenzenesulfonate, LC-MS can be used to track the consumption of the starting material and the formation of the desired product. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to investigate electronic transitions within molecules and serves as a valuable method for monitoring reactions involving chromophoric species such as sodium 4-acetylbenzenesulfonate and its derivatives. The benzene ring and the acetyl group form a chromophore that absorbs UV light at characteristic wavelengths.
When a reaction leads to the formation of a more extended conjugated system, a bathochromic shift (a shift to longer wavelengths) is observed in the UV-Vis spectrum. This change can be monitored over time to track the reaction's progress. For example, the formation of a stilbazolium derivative from a reaction involving a related benzenesulfonate (B1194179) compound shows a distinct absorption maximum.
Table 3: Illustrative UV-Vis Absorption Maxima This interactive table shows a representative shift in the maximum absorption wavelength (λmax) during a reaction.
| Compound Type | λmax (nm) |
| Substituted Benzenesulfonate Reactant | ~280-300 |
| Extended Conjugated Product | ~426 |
Note: The exact λmax values are dependent on the specific compound and the solvent used. researchgate.net
This non-destructive technique offers a convenient way to acquire kinetic data for the reaction.
Chromatographic Separation Methods
Chromatographic techniques are essential for the separation and analysis of sodium;4-acetylbenzenesulfonate, particularly within complex reaction mixtures.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical method for monitoring the progress of chemical reactions, such as the sulfonation of acetophenone (B1666503) to produce this compound. mdpi.comwikipedia.org This technique allows for the quantitative and qualitative characterization of reaction mixtures over time. bridgewater.edu
In a typical HPLC analysis of a reaction mixture containing this compound, a reverse-phase column, such as a C18 column, is often employed. studyraid.comsielc.com The mobile phase generally consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. sielc.comnih.gov For instance, a mobile phase of acetonitrile and water is commonly used for the separation of acetophenone and its derivatives. studyraid.com The separation of highly polar compounds like sulfonates can be challenging due to inadequate retention on conventional reversed-phase columns, which may result in poor peak shapes. mdpi.com To overcome this, ion-pairing liquid chromatography (IPLC) can be utilized, where an ion-pairing reagent is added to the mobile phase to form a hydrophobic pair with the charged analyte, thereby increasing its retention. mdpi.comnih.gov
The monitoring of the sulfonation reaction of acetophenone can be performed by taking aliquots from the reaction vessel at specific time intervals. researchgate.net These samples are then injected into the HPLC system. The resulting chromatograms will show distinct peaks corresponding to the starting material (acetophenone), the product (this compound), and any intermediates or byproducts. By integrating the area under each peak, the concentration of each species can be determined, providing valuable kinetic information about the reaction. bridgewater.eduresearchgate.net
For example, a mobile HPLC reaction monitoring tool can be used, which consists of a cart-mounted microfluidic HPLC instrument with an automated sampling and dilution module. researchgate.net This allows for frequent sampling and analysis, even from small volume reactions. researchgate.net The data can be visualized as stacked "waterfall" chromatograms or as plots of integrated peak areas versus time, offering insights into reaction kinetics and progress. researchgate.net
| Parameter | Value/Condition | Reference |
| Stationary Phase | Reverse-Phase C18 Column | studyraid.comsielc.com |
| Mobile Phase | Acetonitrile:Water | studyraid.com |
| Detection | UV Detector | bridgewater.edu |
| Analysis Time | Dependent on method, can be as low as 4 minutes per sample | researchgate.net |
Computational Approaches to Spectroscopic Interpretation
Computational chemistry provides powerful tools for understanding and predicting the spectroscopic properties and electronic structure of molecules like this compound.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. beilstein-journals.org It has proven successful in predicting various molecular properties, including spectroscopic data. researchgate.net For this compound, DFT calculations can be employed to predict its vibrational (IR) and electronic (UV-Vis) spectra. These theoretical predictions can then be compared with experimental data to aid in spectral assignment and provide a deeper understanding of the molecule's structure-property relationships.
The process typically involves optimizing the molecular geometry of the compound at a specific level of theory and basis set. youtube.com Following geometry optimization, frequency calculations can be performed to predict the IR spectrum. Time-dependent DFT (TD-DFT) calculations can be used to simulate the electronic absorption spectrum. researchgate.net The choice of functional and basis set is crucial for obtaining accurate results. For molecules with significant charge separation or delocalization, such as sulfonates, it is important to select appropriate functionals that can accurately describe these effects. acs.org
Natural Bond Orbital (NBO) analysis is a theoretical method used to study bonding and delocalization within molecules. uni-muenchen.dersc.org It transforms the complex many-electron wavefunction into a localized form that corresponds to the familiar Lewis structure of bonds and lone pairs. uni-muenchen.de For this compound, NBO analysis can provide detailed insights into the electron density distribution, atomic charges, and the nature of the chemical bonds. nih.gov
The analysis reveals the occupancies of the natural bond orbitals, which ideally should be close to 2.0 for a classic Lewis structure. Deviations from this value indicate electron delocalization. wisc.edu A key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The energetic importance of these interactions is estimated using second-order perturbation theory. uni-muenchen.de These interactions represent delocalization corrections to the idealized Lewis structure and are crucial for understanding phenomena like hyperconjugation. rsc.org
In the case of this compound, NBO analysis can quantify the delocalization of electrons from the benzene ring to the acetyl and sulfonate groups, providing a quantitative measure of their electron-withdrawing effects. This information is valuable for rationalizing the molecule's reactivity and spectroscopic properties.
Characterization of Supramolecular Assemblies and Aggregation Phenomena
Aromatic sulfonates, including this compound, can exhibit self-assembly and aggregation behavior in solution, which is a critical aspect of their physical chemistry.
Vapour pressure osmometry (VPO) is an experimental technique used to determine the number average molecular weight (Mn) of polymers and to study the aggregation of molecules in solution. wikipedia.orgutexas.edu The method is based on the principle that the vapor pressure of a solution is lower than that of the pure solvent. utexas.eduuicinc.com This difference in vapor pressure leads to a temperature difference between a thermistor holding a drop of pure solvent and another holding a drop of the solution, which is measured by the instrument. uicinc.comdtic.mil
While direct VPO studies on this compound are not widely reported, the technique has been applied to related polyphenylsulfonates to investigate their aggregation behavior. researchgate.net Such studies provide insights into how these molecules associate in solution to form larger aggregates or micelles. mdpi.comnih.gov The micellar aggregation behavior of alkylaryl sulfonates, for instance, has been studied by measuring properties like surface tension and micelle aggregation number. mdpi.comnih.gov These studies show that factors like concentration, temperature, and salinity can significantly influence the aggregation process. nih.gov For gemini (B1671429) sulfonate surfactants, it has been observed that interactions such as π-π stacking between aromatic rings can be a driving force for vesicle formation. nih.gov
Electrical Conductivity Measurements for Ionization Behavior
Electrical conductivity measurements are a fundamental tool for assessing the ionization behavior of electrolytes in solution. For a substance like this compound, which is an ionic salt, these measurements can confirm its nature as a strong electrolyte and provide insights into ion-solvent and ion-ion interactions.
In an aqueous solution, this compound is expected to dissociate completely into its constituent ions: a sodium cation (Na⁺) and a 4-acetylbenzenesulfonate anion.
C₈H₇O₃SNa → Na⁺ + C₈H₇O₃S⁻
This dissociation leads to a solution that can conduct electricity due to the mobility of these ions under an applied electric field. The molar conductivity (Λ_m), which accounts for the conductivity per mole of electrolyte, is a key parameter derived from these measurements. For strong electrolytes, the relationship between molar conductivity and concentration is well-described by the Debye-Hückel-Onsager theory at low concentrations. aip.orgck12.orgacs.orgdtu.dk This theory predicts that the molar conductivity decreases as the square root of the concentration increases. This is not due to incomplete dissociation, but rather to the "drag" created by the ionic atmosphere surrounding each ion, which hinders its movement. aip.orgdtu.dk
A typical experiment would involve preparing a series of aqueous solutions of this compound at varying concentrations and measuring their specific conductivity at a constant temperature (e.g., 25 °C). The molar conductivity is then calculated for each concentration. A plot of molar conductivity (Λ_m) versus the square root of the concentration (√c) is expected to yield a straight line at low concentrations, which can be extrapolated to infinite dilution to find the limiting molar conductivity (Λ_m°). ck12.orgkit.edu This value represents the molar conductivity when inter-ionic interactions are negligible.
Illustrative Research Findings:
The table below presents hypothetical data for the molar conductivity of this compound at 25 °C. This data illustrates the expected trend for a strong electrolyte. kit.eduresearchgate.netuobabylon.edu.iq
| Concentration (mol/L) | Square Root of Concentration (√c) | Specific Conductivity (κ, mS/cm) | Molar Conductivity (Λ_m, S·cm²/mol) |
|---|---|---|---|
| 0.0005 | 0.0224 | 0.0450 | 90.0 |
| 0.001 | 0.0316 | 0.0891 | 89.1 |
| 0.005 | 0.0707 | 0.4350 | 87.0 |
| 0.01 | 0.1000 | 0.8580 | 85.8 |
| 0.02 | 0.1414 | 1.684 | 84.2 |
| 0.05 | 0.2236 | 4.095 | 81.9 |
The data clearly shows that as the concentration of the electrolyte increases, the molar conductivity decreases, which is characteristic behavior for a strong electrolyte in solution.
Small Angle Neutron Scattering (SANS) for Micellar Structures
Small-Angle Neutron Scattering (SANS) is a powerful technique for characterizing the size, shape, and interaction of particles in the nanometer to micrometer range. researchgate.netias.ac.in It is particularly well-suited for studying the self-assembly of surfactant molecules into micelles in solution. ias.ac.inias.ac.in Aromatic sulfonates, a class of compounds to which this compound belongs, have been shown to form aggregates or micelles in aqueous solutions. acs.org Therefore, SANS is an appropriate method to investigate whether this compound exhibits similar behavior.
In a SANS experiment, a beam of neutrons is directed at the sample solution. The neutrons are scattered by the nuclei of the atoms, and the resulting scattering pattern provides information about the structure of any aggregates present. researchgate.net By using a deuterated solvent like heavy water (D₂O), the contrast between the hydrogen-rich surfactant molecules and the solvent is enhanced, making the micelles "visible" to the neutrons. ias.ac.in
Analysis of the SANS data can provide detailed information on:
Micellar Shape and Size: By fitting the scattering data to various models (e.g., spherical, ellipsoidal, cylindrical), the shape of the micelles can be determined. The analysis also yields dimensions such as the radius of a spherical micelle or the semi-axes of an ellipsoid. aip.orgiaea.org
Aggregation Number (N_agg): This is the average number of individual surfactant molecules that come together to form a single micelle. It can be calculated from the determined volume of the micelle. ias.ac.in
Inter-micellar Interactions: At higher concentrations, the scattering pattern is influenced by how the micelles are arranged relative to one another. This provides information on the interaction potential between them. iaea.org
Illustrative Research Findings:
While no specific SANS studies on this compound have been found, research on analogous compounds like sodium alkylbenzene sulfonates shows they form spherical or ellipsoidal micelles. researchgate.net A hypothetical SANS study on this compound above its critical micelle concentration (CMC) could yield the results summarized in the table below.
| Concentration (wt%) | Assumed Micellar Shape | Aggregation Number (N_agg) | Core Radius (Å) | Shell Thickness (Å) |
|---|---|---|---|---|
| 1.0 | Spherical | 35 | 15 | 5 |
| 2.0 | Spherical | 38 | 16 | 5 |
| 5.0 | Ellipsoidal | 55 | 18 (semi-minor axis) | 5 |
| 10.0 | Ellipsoidal | 65 | 19 (semi-minor axis) | 5 |
This illustrative data suggests that with increasing concentration, the micelles of this compound might grow in size and potentially change shape from spherical to ellipsoidal, a common behavior for surfactants.
Biocatalysis and Environmental Biodegradation Pathways
Enzymatic Transformations of 4-Sulfoacetophenone (4-Acetylbenzenesulfonate)
The initial enzymatic attack on 4-sulfoacetophenone (SAP), also known as 4-acetylbenzenesulfonate (B8370360), is a key step in its degradation pathway. This transformation is carried out by a specific sequence of enzymes that modify the acetyl group, preparing the molecule for further breakdown.
The first enzymatic step in the degradation of 4-sulfoacetophenone in organisms like Comamonas testosteroni KF-1 is catalyzed by a Baeyer-Villiger monooxygenase (BVMO), specifically named 4-sulfoacetophenone Baeyer-Villiger monooxygenase (SAPMO). nih.govresearchgate.net This enzyme inserts an oxygen atom between the carbonyl carbon and the aromatic ring of SAP, a classic Baeyer-Villiger oxidation reaction. nih.govjiangnan.edu.cnplos.org This conversion is strictly dependent on the presence of NADPH as a cosubstrate and results in the formation of 4-sulfophenyl acetate (B1210297) (SPAc). nih.govresearchgate.net
SAPMO is an inducible enzyme, meaning its production is triggered by the presence of its substrate or related compounds in the degradation pathway. nih.gov Genetic analysis has shown that the gene for SAPMO is located upstream of the gene for the next enzyme in the pathway, 4-sulfophenylacetate esterase, and their transcription is co-induced. researchgate.netuni-konstanz.de
Biochemical characterization of purified SAPMO reveals its substrate specificity. While it efficiently converts SAP to SPAc, it also shows activity towards other aromatic ketones like phenylacetone (B166967) and 4-hydroxyacetophenone. researchgate.netuni-konstanz.de However, it does not act on substrates like cyclohexanone (B45756) or progesterone. researchgate.net Sequence analysis indicates that SAPMO belongs to the type I BVMO family and shares the highest sequence homology with phenylacetone BVMO. nih.govresearchgate.net
| Property | Description | Source |
| Enzyme Name | 4-Sulfoacetophenone Baeyer-Villiger Monooxygenase (SAPMO) | nih.govresearchgate.net |
| Organism | Comamonas testosteroni KF-1 | nih.govnih.gov |
| Reaction Type | Baeyer-Villiger oxidation | nih.govplos.org |
| Substrate | 4-Sulfoacetophenone (SAP) | nih.govresearchgate.net |
| Product | 4-Sulfophenyl acetate (SPAc) | nih.govresearchgate.net |
| Cofactor | NADPH (strictly dependent) | nih.gov |
| Inducibility | Inducibly transcribed during growth on degradation precursors | researchgate.netuni-konstanz.de |
| Homology | Type I BVMO, highest homology to phenylacetone BVMO (57%) | nih.govresearchgate.net |
Following the action of SAPMO, the resulting ester, 4-sulfophenyl acetate (SPAc), is hydrolyzed by a second inducible enzyme, 4-sulfophenylacetate esterase (SPAc esterase). nih.govnih.govresearchgate.net This carboxylester hydrolase cleaves the ester bond in SPAc, yielding two simpler molecules: 4-sulfophenol (4-hydroxybenzenesulfonate) and acetate. nih.govresearchgate.net
The sequential action of SAPMO and SPAc esterase has been demonstrated in vitro. When the two purified enzymes are added sequentially to SAP in the presence of NADPH, they catalyze the complete conversion of SAP to 4-sulfophenol and acetate in a 1:1:1:1 molar ratio. nih.govresearchgate.net This confirms their roles in the upper pathway of SAP degradation. Esterases, in general, are crucial in the biodegradation of various environmental contaminants by catalyzing the hydrolysis of ester bonds. nih.govfrontiersin.org
Microbial Degradation and Mineralization Processes of Sulfonated Compounds
The degradation of sodium;4-acetylbenzenesulfonate is part of the broader story of how microorganisms mineralize sulfonated aromatic compounds. These compounds are considered xenobiotic, as they are not typically found in nature as natural products. asm.org Their presence in the environment is largely due to industrial activities, such as their use in detergents, dyes, and as dispersing agents. riwa-rijn.orgmarketresearchintellect.com
The presence of a sulfonate group on an aromatic ring can make the compound more resistant to biodegradation. researchgate.net However, various microorganisms, particularly bacteria, have evolved pathways to utilize these compounds as sources of carbon and, in some cases, sulfur. oup.comnih.gov The complete breakdown, or mineralization, of these compounds into inorganic constituents like carbon dioxide and sulfate (B86663) is often accomplished by complex bacterial consortia rather than a single species. nih.gov For instance, the complete biodegradation of LAS, from which 4-sulfoacetophenone is derived, is carried out by such microbial communities. nih.govresearchgate.net The strategies for degrading aromatic compounds are diverse, but a common initial step involves enzymatic attack to overcome the stability of the aromatic ring. nih.gov
Identification and Fate of Biological Metabolites (e.g., 4-Sulfophenyl Acetate, 4-Sulfophenol)
The enzymatic transformations of 4-sulfoacetophenone result in the formation of distinct biological metabolites. The primary metabolite, formed by the action of SAPMO, is 4-sulfophenyl acetate. nih.govnih.gov This ester is then rapidly hydrolyzed by 4-sulfophenylacetate esterase into 4-sulfophenol and acetate. nih.govnih.gov
The fate of these metabolites is further degradation. Acetate can be readily assimilated into the central metabolism of the bacteria. The aromatic metabolite, 4-sulfophenol, enters what is known as the "lower pathway." nih.gov It is believed that this pathway proceeds through the action of a monooxygenase that hydroxylates 4-sulfophenol to form 4-sulfocatechol. This is followed by the cleavage of the aromatic ring, a critical step that removes the aromaticity and leads to intermediates that can enter central metabolic cycles, ultimately resulting in complete mineralization. nih.gov
| Metabolite Name | Preceding Enzyme | Subsequent Fate | Source |
| 4-Sulfophenyl Acetate | SAPMO | Hydrolysis by 4-Sulfophenylacetate Esterase | nih.govnih.gov |
| 4-Sulfophenol | 4-Sulfophenylacetate Esterase | Enters lower degradation pathway (e.g., conversion to 4-sulfocatechol) | nih.gov |
| Acetate | 4-Sulfophenylacetate Esterase | Enters central metabolism | nih.gov |
Broader Environmental Research Context for Sulfonated Compounds
Research into the biodegradation of sulfonated aromatic compounds like this compound is driven by their widespread presence in the environment. riwa-rijn.org These chemicals are components of many industrial and consumer products, including detergents and dyes, leading to their release into wastewater and aquatic systems. riwa-rijn.orgmarketresearchintellect.com Because of their water solubility, they can be persistent in natural waters. riwa-rijn.org
The environmental fate of these compounds is a significant area of study. nih.govresearchgate.net While some sulfonated compounds are difficult to degrade, research has shown that microbial communities in environments like activated sludge and plant detritus can effectively mineralize them. nih.govnih.gov Understanding the enzymatic and microbial pathways for their degradation is crucial for developing effective bioremediation strategies to remove these pollutants from contaminated environments. nih.govmdpi.com The study of specific enzymes like SAPMO and SPAc esterase provides key insights into the molecular mechanisms that bacteria employ to break down these resilient xenobiotic molecules. nih.govresearchgate.net
Advanced Research Applications and Emerging Fields
Strategic Applications in Organic Synthesis
Sodium;4-acetylbenzenesulfonate (B8370360) serves as a valuable intermediate in the synthesis of complex organic molecules and specialty chemicals due to its distinct functional groups that can be selectively manipulated. researchgate.netsyrris.jp
Facilitation of Multi-Step Synthesis of Complex Organic Molecules
The multi-step synthesis of complex organic molecules, such as pharmaceuticals and other bioactive compounds, often requires a carefully planned sequence of reactions to build up the target structure. sigmaaldrich.comrsc.org Sodium;4-acetylbenzenesulfonate is a useful precursor in such synthetic pathways. researchgate.net The presence of the acetyl and sulfonate groups on the aromatic ring allows for a variety of chemical modifications. For instance, the acetyl group can undergo reactions typical of ketones, such as nucleophilic additions and condensations, while the sulfonate group imparts water solubility, which can be advantageous in certain reaction and purification steps. syrris.jpcymitquimica.com
In the multi-step synthesis of pharmaceutical agents, protecting groups are often employed to prevent unwanted side reactions of sensitive functional groups. sigmaaldrich.com While direct examples for this compound in publicly documented pharmaceutical syntheses are not abundant, the principles of using related sulfonated compounds are well-established. For example, in the synthesis of sulfa drugs, a related compound, p-acetamidobenzenesulfonyl chloride, is used where the acetyl group acts as a protecting group for the amine. sigmaaldrich.com This highlights a potential strategic use of the acetyl group in this compound, which could be modified or used to direct the synthesis of complex substituted aromatic compounds. The synthesis of complex molecules often involves flow chemistry, a technique that allows for the continuous and controlled reaction of chemicals, which is particularly beneficial for multi-step processes. syrris.jp
Design and Engineering of Specialty Chemicals
This compound is a key starting material in the design and engineering of specialty chemicals, particularly in the realm of advanced functional dyes and pigments. beilstein-journals.orgepa.gov Its application in the preparation of near-infrared (NIR) to short-wave infrared (SWIR) fluorescent compounds for imaging and detection is a notable example. beilstein-journals.org NIR fluorescent probes are critical tools in biomedical imaging due to their ability to penetrate deep into biological tissues with minimal photodamage. researchgate.net
The synthesis of these complex fluorescent probes often involves the construction of a molecular scaffold that can absorb and emit light in the NIR spectrum. This compound can be utilized as a foundational building block in the synthesis of these scaffolds. syrris.jpbeilstein-journals.org The acetyl group can be chemically modified through various reactions to build up the larger, conjugated system required for NIR fluorescence. The sulfonate group is particularly important in this context as it enhances the water solubility of the final probe, a crucial property for biological applications.
Development of Novel Catalytic Systems
The unique properties of this compound, particularly its water solubility, make it an attractive candidate for the development of novel and sustainable catalytic systems.
Design Principles for Water-Soluble and Sustainable Catalysts
A key principle in modern catalyst design is the development of systems that are not only efficient but also environmentally benign. Water-soluble catalysts are highly sought after as they allow for reactions to be carried out in water, a green solvent, and can be easily separated from water-insoluble products and recycled. The sulfonate group in this compound provides the necessary hydrophilicity to design such catalysts. researchgate.net
One approach involves using this compound as a ligand for transition metal catalysts. The sulfonate group ensures the solubility of the metal complex in aqueous media, while the aromatic ring and the acetyl group can be modified to tune the electronic and steric properties of the catalyst, thereby influencing its activity and selectivity. While specific examples detailing the use of this compound as a ligand are still emerging, the use of other sulfonated aromatic compounds in catalysis is well-documented. For example, sulfonated phosphine (B1218219) ligands are widely used in aqueous-phase catalysis.
Furthermore, this compound itself can act as a catalyst in certain reactions. It has been reported to catalyze the dehydrogenation of methyl ketones and pyridinium (B92312) compounds. cymitquimica.com This catalytic activity is likely due to the combination of the acidic nature of the sulfonic acid group (in its protonated form) and the presence of the acetyl group, which can participate in the reaction mechanism.
Exploration in Green Chemistry Methodologies
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The use of water as a solvent and the development of reusable catalysts are central tenets of this philosophy. This compound aligns well with these principles due to its water solubility. researchgate.net
The application of related sulfonated compounds, such as sodium toluene-4-sulfonate, as reusable and eco-friendly catalysts in aqueous media for the synthesis of heterocyclic compounds like 5-aminopyrazole-4-carbonitrile, showcases the potential of this class of compounds in green chemistry. researchgate.net These reactions often proceed with high yields and short reaction times under mild conditions.
Another green chemistry approach is the use of solvent-free reaction conditions. A related compound, silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂), has been shown to be an efficient and chemoselective catalyst for the synthesis of acylals from aldehydes under solvent-free conditions. nih.gov This demonstrates the potential for developing solid-supported catalysts derived from this compound for use in environmentally friendly synthetic methodologies. The catalyst in such systems is often reusable, further enhancing its green credentials. nih.gov
Materials Science and Polymer Chemistry
While direct applications of this compound in materials and polymer science are not yet widely reported, its chemical structure suggests significant potential for the creation of novel functional materials and polymers. The key to unlocking this potential lies in the chemical modification of its acetyl group into a polymerizable functional group.
For instance, the acetyl group could potentially be converted into a vinyl group through a Wittig reaction or other olefination methods. This would transform this compound into a vinyl-substituted monomer, analogous to the commercially available sodium 4-styrenesulfonate. This monomer could then be polymerized or co-polymerized to create a range of functional polymers.
These resulting polymers would possess pendant sulfonate groups, making them highly water-soluble polyelectrolytes. Such polymers have a wide array of potential applications, including as ion-exchange resins, dispersants, and superplasticizers in concrete, and as components in membranes for fuel cells or water purification. The ability to tailor the polymer properties by co-polymerizing the functionalized monomer with other monomers opens up a vast design space for new materials.
Furthermore, the aromatic nature of the benzene (B151609) ring in the polymer backbone would contribute to the thermal and chemical stability of the resulting materials. The sulfonate groups could also be used to template the formation of inorganic nanoparticles, leading to the creation of organic-inorganic hybrid materials with unique optical, electronic, or catalytic properties. Although this remains a prospective area of research, the fundamental chemistry of this compound provides a clear pathway for its future application in the development of advanced materials.
Incorporation into Polymeric Architectures (e.g., Polypyridiniums for Polyelectrolytes)
A significant area of advanced research involves the use of sodium 4-acetylbenzenesulfonate as a key component in the synthesis of novel polyelectrolytes, particularly those with polypyridinium backbones. Polypyridiniums are a class of polymers that feature positively charged pyridinium rings within their main chain, making them inherently charged materials (polyelectrolytes).
The synthesis of these polymers often leverages the reactivity of pyrylium (B1242799) salt precursors. Pyrylium salts are highly reactive compounds that can undergo ring-transformation reactions when exposed to certain nucleophiles. nih.govresearchgate.netmdpi.com The acetyl group on sodium 4-acetylbenzenesulfonate provides a site for such nucleophilic reactivity. In the presence of a base, a proton can be removed from the carbon adjacent to the acetyl group (the α-carbon), creating a carbanion. This carbanion can then act as a C-nucleophile, attacking the electrophilic carbon atoms of a pyrylium salt. researchgate.netmdpi.com
When bis-pyrylium salts (molecules containing two pyrylium rings) are used in conjunction with a monomer like sodium 4-acetylbenzenesulfonate that can form a dinucleophile, a polymerization reaction can be initiated. The reaction between the nucleophilic sites generated from the acetyl groups and the electrophilic pyrylium rings leads to the formation of a polymer chain containing pyridinium units. The benzenesulfonate (B1194179) group from the original monomer is incorporated into the polymer structure as a pendant side group.
The resulting structure is a polypyridinium polyelectrolyte where the polymer backbone is positively charged (due to the pyridinium rings) and is internally balanced by the negatively charged sulfonate (–SO₃⁻) counter-ions. This "self-doped" nature is highly advantageous, as it provides inherent ionic conductivity without the need for an external electrolyte. Furthermore, the presence of the sulfonate groups typically imparts excellent solubility in polar solvents like water, which simplifies processing and enables applications in aqueous systems. These polymers are investigated for their potential use as ion-exchange membranes and specialty polyelectrolytes where precise control over the ionic domains within the material is critical.
Functional Materials for Optoelectronic and Electrochemical Applications
The unique electronic structure of the polypyridinium backbone, combined with the ionic nature of the pendant sulfonate groups, makes polymers derived from sodium 4-acetylbenzenesulfonate promising candidates for a variety of functional materials.
Optoelectronic Applications: Polymers containing conjugated pyridinium rings, such as those formed from pyrylium salt chemistry, have been shown to possess interesting optoelectronic properties, including electrochromism. nih.gov Electrochromism is the phenomenon where a material changes color in response to an applied electrical potential. This property is highly sought after for applications like smart windows, low-power displays, and electronic paper. The color change in polypyridiniums arises from the reversible reduction and oxidation (redox) of the pyridinium units in the polymer backbone. The inherent conductivity provided by the sulfonate groups can facilitate the ion movement necessary for rapid and efficient switching between colored and transparent states. Additionally, sodium 4-acetylbenzenesulfonate itself is noted as a useful precursor for preparing near-infrared (NIR) to short-wavelength infrared (SWIR) fluorescent compounds, suggesting that polymers incorporating this moiety could be designed for applications in biomedical imaging and optical sensing.
Electrochemical Applications: The combination of electronic conductivity (through the conjugated backbone) and ionic conductivity (from the sulfonate groups) makes these materials attractive for electrochemical devices. They are being explored as polymer electrolytes for advanced, safer lithium-ion batteries. researchgate.net Solid polymer electrolytes can potentially replace the flammable liquid electrolytes currently in use, improving battery safety. The sulfonate groups can facilitate the transport of lithium ions, a key requirement for battery operation.
Furthermore, these materials are suitable for use in fuel cell membranes. The sulfonate groups provide proton conductivity, which is essential for the operation of proton-exchange membrane fuel cells (PEMFCs). neliti.com The research focus is on developing materials with high ionic conductivity and robust thermal and mechanical stability to ensure long-term performance.
The table below summarizes the key features and applications stemming from the incorporation of sodium 4-acetylbenzenesulfonate into advanced polymers.
| Feature Derived from Monomer | Resulting Polymer Property | Potential Application | Research Field |
| Acetyl Group Reactivity | Enables polymerization with pyrylium salts to form polypyridinium backbones. | Creation of novel polyelectrolyte structures. | Polymer Chemistry |
| Pendant Sulfonate Group | Provides built-in negative charge (self-doping) and hydrophilicity. | Ion-exchange membranes, water-soluble polymers. | Materials Science |
| Conjugated Pyridinium Backbone | Exhibits redox activity and specific electronic transitions. | Electrochromic devices (smart windows), optical sensors. | Optoelectronics |
| Mixed Ionic/Electronic Conductivity | Facilitates transport of both ions and electrons. | Solid polymer electrolytes for batteries, proton-exchange membranes for fuel cells. | Electrochemistry |
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for producing sodium 4-acetylbenzenesulfonate, and how can purity be optimized?
- Methodological Answer : Sodium 4-acetylbenzenesulfonate can be synthesized via sulfonation of 4-acetyltoluene using chlorosulfonic acid, followed by neutralization with sodium hydroxide. Purification involves recrystallization from ethanol/water mixtures to remove unreacted precursors. Purity optimization requires monitoring via HPLC (≥95% purity threshold) and adjusting stoichiometric ratios during sulfonation .
Q. How does the solubility of sodium 4-acetylbenzenesulfonate vary across solvents, and what structural factors influence this?
- Methodological Answer : Solubility is highest in polar solvents (e.g., water, methanol) due to strong hydrogen bonding between the sulfonate group and solvent molecules. Structural analysis (e.g., XRD) reveals layered ionic lattices with sodium ions coordinating to sulfonate oxygen atoms, enhancing aqueous solubility. Solubility can be quantified via gravimetric analysis in solvents like ethanol, acetone, and DMSO .
Q. What analytical techniques are recommended for characterizing sodium 4-acetylbenzenesulfonate?
- Methodological Answer :
- NMR Spectroscopy : Confirm acetyl and sulfonate group positions (¹H NMR: δ 2.6 ppm for acetyl methyl; ¹³C NMR: 208 ppm for carbonyl).
- Mass Spectrometry : ESI-MS in negative ion mode to detect [M-Na]⁻ ions.
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm for purity assessment .
Advanced Research Questions
Q. How do pH and temperature affect the stability of sodium 4-acetylbenzenesulfonate in aqueous solutions?
- Methodological Answer : Stability studies should use accelerated degradation protocols:
- pH Stability : Test solutions at pH 3–10 (buffered with citrate/phosphate) over 72 hours. Monitor via UV-Vis spectroscopy for acetyl group hydrolysis (λmax = 280 nm).
- Thermal Stability : Conduct isothermal studies (25–60°C) with Arrhenius modeling to predict shelf life. Degradation products can be identified via LC-MS .
Q. What experimental designs are suitable for studying interactions between sodium 4-acetylbenzenesulfonate and other surfactants?
- Methodological Answer : Use surface tension measurements (Wilhelmy plate method) and dynamic light scattering (DLS) to assess micelle formation in mixed surfactant systems. For example, combine with sodium dodecylbenzene sulfonate at varying molar ratios (1:1 to 1:5) to evaluate synergistic effects on critical micelle concentration (CMC) .
Q. How can ultrasonic degradation kinetics of sodium 4-acetylbenzenesulfonate be modeled using viscometric data?
- Methodological Answer : Employ online viscometry (e.g., Ubbelohde capillary) to track molecular weight changes during ultrasonic treatment (20–40 kHz). Fit data to the Tian-Jennings model for chain scission kinetics. Machine learning (e.g., random forest regression) can predict degradation pathways using temperature and viscosity datasets .
Q. What role does sodium 4-acetylbenzenesulfonate play in dust suppression formulations, and how is efficacy tested?
- Methodological Answer : In composite dust suppressants, evaluate performance via:
- Sedimentation Rate : Gravimetric analysis of coal dust after spray application.
- Surface Tension : Use a tensiometer to measure reductions (target: <40 mN/m).
- Response Surface Methodology (RSM) : Optimize ratios with guar gum or sodium polyacrylate using Design-Expert software .
Q. How can computational methods like QSAR predict the biological or chemical activity of sodium 4-acetylbenzenesulfonate derivatives?
- Methodological Answer : Build QSAR models using descriptors like logP, molar refractivity, and sulfonate group electronegativity. Validate with docking studies (AutoDock Vina) against target enzymes (e.g., carbonic anhydrase). Training datasets should include analogs like 4-aminobenzenesulfonamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
